molecular formula C13H17FN2O4S B7569183 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid

3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid

Cat. No. B7569183
M. Wt: 316.35 g/mol
InChI Key: VBEJJMWMKQDABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid, also known as FMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzoic acids, which are widely used in the synthesis of pharmaceuticals and agrochemicals. FMPB is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2, which makes it a promising lead compound for the development of drugs targeting cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid involves its ability to bind to the SH2 domain of STAT3 and prevent its interaction with JAK2, which is required for the activation of STAT3. This results in the inhibition of downstream signaling events that promote cell survival, proliferation, and migration.
Biochemical and Physiological Effects:
3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid induces apoptosis, inhibits cell migration and invasion, and reduces the expression of genes involved in angiogenesis and metastasis. In animal models of inflammation, 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid reduces the severity of inflammation and tissue damage by suppressing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid is its high potency and selectivity for the STAT3 signaling pathway, which makes it a valuable tool for studying the role of this pathway in cancer and inflammation. However, 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These factors need to be taken into consideration when designing experiments using 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid.

Future Directions

There are several future directions for research on 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid. One area of interest is the development of more potent and selective analogs of 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid that can be used as lead compounds for drug development. Another area of research is the investigation of the role of STAT3 in other diseases, such as autoimmune disorders and neurodegenerative diseases. Furthermore, the use of 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid in combination with other drugs or therapies could enhance its therapeutic potential and reduce its toxicity. Overall, 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid represents a promising avenue for the development of novel drugs for the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid involves a multistep process that starts with the reaction of 4-nitrobenzyl chloride with piperazine to form 4-nitrobenzylpiperazine. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 3-fluoro-4-formylbenzoic acid in the presence of a base to form 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid.

Scientific Research Applications

3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid has been extensively studied for its potential applications in the treatment of cancer and inflammatory diseases. The compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the STAT3 signaling pathway, which is known to play a critical role in tumor progression and metastasis. 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

properties

IUPAC Name

3-fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c1-21(19,20)16-6-4-15(5-7-16)9-11-3-2-10(13(17)18)8-12(11)14/h2-3,8H,4-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEJJMWMKQDABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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